Cas no 1889149-42-1 (ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate)

ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate
- EN300-1734761
- 1889149-42-1
-
- インチ: 1S/C10H18N2O3/c1-2-15-10(14)12-5-3-8(4-6-12)9(13)7-11/h8H,2-7,11H2,1H3
- InChIKey: BRMPQIGHXPXYMM-UHFFFAOYSA-N
- SMILES: O=C(CN)C1CCN(C(=O)OCC)CC1
計算された属性
- 精确分子量: 214.13174244g/mol
- 同位素质量: 214.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 72.6Ų
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1734761-0.05g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1734761-0.5g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1734761-5g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1734761-0.25g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 0.25g |
$801.0 | 2023-09-20 | ||
Enamine | EN300-1734761-5.0g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 5g |
$2525.0 | 2023-06-04 | ||
Enamine | EN300-1734761-1g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1734761-1.0g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 1g |
$871.0 | 2023-06-04 | ||
Enamine | EN300-1734761-2.5g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 2.5g |
$1707.0 | 2023-09-20 | ||
Enamine | EN300-1734761-10.0g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 10g |
$3746.0 | 2023-06-04 | ||
Enamine | EN300-1734761-10g |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate |
1889149-42-1 | 10g |
$3746.0 | 2023-09-20 |
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
ethyl 4-(2-aminoacetyl)piperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of Ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate (CAS: 1889149-42-1) in Chemical Biology and Pharmaceutical Research
Ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate (CAS: 1889149-42-1) is a piperidine derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders, inflammatory diseases, and cancer. Recent studies have highlighted its potential as a building block for the development of novel small-molecule inhibitors and modulators of protein-protein interactions. The structural flexibility of this compound allows for diverse chemical modifications, making it a valuable scaffold in rational drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate in the synthesis of potent kinase inhibitors. The study revealed that derivatives of this compound exhibited nanomolar inhibitory activity against several tyrosine kinases implicated in cancer progression. Notably, one derivative showed promising selectivity for the epidermal growth factor receptor (EGFR) mutant forms, which are often resistant to first-generation EGFR inhibitors. These findings underscore the potential of this scaffold in addressing drug resistance challenges in oncology.
Another significant application was reported in a Nature Communications paper (2024), where ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate was used as a precursor for developing novel neuroprotective agents. The research team designed a series of compounds that demonstrated efficacy in protecting neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. The lead compound from this series showed improved blood-brain barrier permeability compared to existing neuroprotective agents, suggesting potential for treating conditions like Alzheimer's and Parkinson's diseases.
Recent advancements in synthetic methodologies have also improved the accessibility of ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate. A 2024 Organic Process Research & Development publication described a scalable, green chemistry approach to its synthesis, reducing the environmental impact while maintaining high yield and purity. This development is particularly important as it facilitates the compound's broader application in pharmaceutical research and development.
Looking forward, ethyl 4-(2-aminoacetyl)piperidine-1-carboxylate continues to show promise in emerging areas of chemical biology. Current research is exploring its use in targeted protein degradation (PROTACs) and as a component of covalent inhibitors. The compound's unique structural features make it particularly suitable for these applications, potentially opening new avenues in drug discovery. As research progresses, we anticipate seeing more clinical candidates derived from this versatile scaffold in the coming years.
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